molecular formula C7H8N2O3 B1297791 Methyl 5-methoxypyrazine-2-carboxylate CAS No. 38789-75-2

Methyl 5-methoxypyrazine-2-carboxylate

Cat. No. B1297791
CAS RN: 38789-75-2
M. Wt: 168.15 g/mol
InChI Key: AZXXFTKAVQJXCU-UHFFFAOYSA-N
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Description

Methyl 5-methoxypyrazine-2-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and properties of methyl 5-methoxypyrazine-2-carboxylate. For instance, methoxypyrazines are mentioned as products in reactions involving pyrazinones with methylating agents . This suggests that methyl 5-methoxypyrazine-2-carboxylate could potentially be synthesized through similar reactions.

Synthesis Analysis

The synthesis of related compounds involves various catalytic and nucleophilic substitution reactions. For example, methyl 4-aminopyrrole-2-carboxylates are synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides . Although this does not directly describe the synthesis of methyl 5-methoxypyrazine-2-carboxylate, the methodology could potentially be adapted for its synthesis. Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves nucleophilic substitution reactions and regioselective methylation . These methods could provide insights into the synthesis of methyl 5-methoxypyrazine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 5-methoxypyrazine-2-carboxylate has been studied using X-ray crystallography and density functional theory (DFT). For instance, the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were reported and could provide a basis for understanding the structural aspects of methyl 5-methoxypyrazine-2-carboxylate .

Chemical Reactions Analysis

The chemical reactions involving related compounds often include nucleophilic substitution and catalytic processes. For example, the formation of methoxypyrazines in reactions of 2(1H)-pyrazinones with methylating agents indicates that methyl groups can be introduced to pyrazine derivatives under certain conditions . This information could be relevant to the chemical reactions that methyl 5-methoxypyrazine-2-carboxylate might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 5-methoxypyrazine-2-carboxylate are not directly discussed in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, melting point, and reactivity of the compounds synthesized in these papers could provide indirect information about the properties of methyl 5-methoxypyrazine-2-carboxylate. The papers also highlight the importance of regioselectivity and the influence of different substituents on the properties of the compounds .

Scientific Research Applications

Neuroprotective Drug Development

  • Radiolabeling and Biodistribution : Methyl 5-methoxypyrazine-2-carboxylate analogs have been explored as potential neuroprotective drugs. For instance, Methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (MMMHC) has been radiolabeled for Positron Emission Tomography (PET) studies, showing significant accumulation in cortical brain areas, indicating its potential in neuroprotection (Yu et al., 2003).

Viticulture and Wine Flavor

  • Methoxypyrazine Biosynthesis in Grapes : Research has focused on understanding how certain viticultural practices affect methoxypyrazine concentrations in grapes. Methoxypyrazines are responsible for herbaceous/vegetal attributes in wines, and their biosynthesis is influenced by factors like light exposure and crop level in grape varieties such as Cabernet Sauvignon (Dunlevy et al., 2013).

  • Enzyme Role in Flavor Development : A methyltransferase enzyme, VvOMT3, has been identified as crucial in the biosynthesis of methoxypyrazines in grapes. This enzyme facilitates the final step in methoxypyrazine synthesis, playing a significant role in imparting herbaceous/green/vegetal sensory attributes to certain wine varieties (Dunlevy et al., 2013).

Safety and Hazards

“Methyl 5-methoxypyrazine-2-carboxylate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-methoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-4-8-5(3-9-6)7(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXXFTKAVQJXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332768
Record name Methyl 5-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxypyrazine-2-carboxylate

CAS RN

38789-75-2
Record name Methyl 5-methoxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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